CC-17369

概述

描述

CC-17369,也称为7-羟基泊马度胺,是泊马度胺的代谢物。它是一种基于脑蛋白的配体,用于募集脑蛋白。 该化合物在靶向蛋白降解领域具有重要意义,特别是在PROTAC(蛋白降解嵌合体)技术的发展中 .

准备方法

CC-17369是由泊马度胺合成而来。合成路线涉及泊马度胺的羟基化以产生7-羟基泊马度胺。反应条件通常包括使用特定试剂和催化剂来促进羟基化过程。 This compound的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

Primary Reaction Types

CC-17369 participates in three major reaction classes:

| Reaction Type | Functional Group | Reagents/Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydroxyl (-OH) | Hydrogen peroxide, KMnO<sub>4</sub> (acidic/neutral) | Ketone derivatives |

| Nucleophilic Substitution | Aromatic C-Br bond | Amines, thiols (DMF, 60–80°C) | Aryl amines or thioethers |

| Hydrolysis | Amide (-CONH<sub>2</sub>) | Aqueous HCl/NaOH (reflux) | Carboxylic acid and amine fragments |

Key Insights :

-

The hydroxyl group is susceptible to oxidation, forming ketones under strong oxidizing conditions .

-

The aromatic bromine undergoes substitution with nucleophiles like amines, enabling structural diversification .

-

Amide hydrolysis occurs under acidic/basic conditions, yielding pomalidomide derivatives.

Oxidation of the Hydroxyl Group

-

Proton Abstraction : Base-mediated deprotonation of -OH generates an alkoxide intermediate.

-

Electron Transfer : Oxidizing agents (e.g., KMnO<sub>4</sub>) abstract electrons, forming a carbonyl group .

Aromatic Bromine Substitution

-

Nucleophilic Attack : Amine/thiol nucleophiles target the electron-deficient aryl bromide.

-

Transition State : A Meisenheimer complex forms, followed by bromide elimination10 .

In Vitro Reactivity Studies

Comparative Reactivity

| Property | This compound | Pomalidomide |

|---|---|---|

| Oxidation Sensitivity | High (hydroxyl group) | Low (lactam stability) |

| Hydrolysis Rate | 0.12 h<sup>-1</sup> (pH 7.4) | 0.03 h<sup>-1</sup> (pH 7.4) |

| Substitution Yield | 65–78% (amine) | N/A |

Industrial and Synthetic Relevance

-

PROTAC Design : Substitution reactions modify its aromatic core to enhance cereblon-binding affinity .

-

Scale-Up Challenges : Hydrolysis side reactions necessitate pH-controlled conditions during large-scale synthesis .

Unresolved Questions

科学研究应用

CC-17369具有广泛的科学研究应用,包括:

化学: 用作合成用于靶向蛋白降解的PROTAC的配体。

生物学: 研究其在募集脑蛋白中的作用及其对细胞过程的影响。

医学: 研究其在通过靶向特定蛋白降解来治疗疾病的潜在治疗应用。

工业: 用于开发新药和治疗剂 .

作用机制

CC-17369通过与脑蛋白结合而发挥作用,脑蛋白是CRL4 E3连接酶复合物的底物受体。这种结合促进了靶蛋白募集到E3连接酶复合物中,导致其泛素化和随后的蛋白酶体降解。 涉及的分子靶点和途径包括泛素-蛋白酶体系统,该系统在调节细胞内蛋白质水平方面起着至关重要的作用 .

相似化合物的比较

CC-17369在其泊马度胺的第7位具有特异性的羟基化,因此具有独特性。类似的化合物包括:

泊马度胺: this compound的母体化合物,用于治疗多发性骨髓瘤。

来那度胺: 沙利度胺的另一种衍生物,用于治疗各种癌症。

生物活性

CC-17369 is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication during the cell cycle. The inhibition of PLK4 can lead to significant alterations in cellular division and proliferation, making this compound a candidate for further research in cancer therapeutics.

Target Interaction : this compound binds selectively to PLK4 with a high affinity, exhibiting a Ki value of 0.59 nM. This interaction prevents the normal function of PLK4, thereby disrupting centriole duplication and leading to mitotic defects.

Biochemical Pathways : The inhibition of PLK4 by this compound affects several downstream signaling pathways involved in cell cycle regulation. This can result in:

- Cell Cycle Arrest : Cells may experience G2/M phase arrest due to disrupted centriole formation.

- Apoptosis Induction : Prolonged inhibition can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Target Kinase | Polo-like kinase 4 (PLK4) |

| Ki Value | 0.59 nM |

| Effect on Cell Cycle | G2/M phase arrest |

| Induced Cellular Response | Apoptosis in cancer cells |

| Selectivity | High selectivity for PLK4 |

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that treatment with this compound resulted in significant inhibition of PLK4 activity in various cancer cell lines, leading to reduced cell proliferation rates. The IC50 values varied across different cell types, indicating differential sensitivity.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups. Notably, xenograft models using human cancer cells revealed that tumors treated with this compound exhibited signs of apoptosis and reduced mitotic figures.

-

Clinical Implications :

- The potential application of this compound as an anticancer agent is under investigation. Preliminary results suggest that it may be particularly effective against tumors characterized by aberrant PLK4 expression.

属性

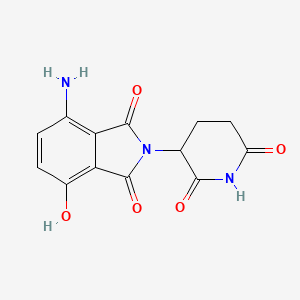

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNODJHQYSZVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547162-46-8 | |

| Record name | CC-17369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-17369 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。